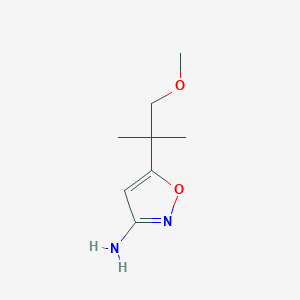

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1-methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2,5-11-3)6-4-7(9)10-12-6/h4H,5H2,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFBSBAZSPGMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537401 | |

| Record name | 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93509-70-7 | |

| Record name | 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine, also known by its CAS number 93509-70-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C8H14N2O2, with a molecular weight of approximately 170.209 g/mol. The compound has been characterized for its structural properties and potential reactivity in biological systems .

Research indicates that compounds similar to oxazoles often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the oxazole ring may interact with biological targets such as enzymes or receptors involved in disease pathways .

Anticancer Potential

The anticancer activity of oxazole derivatives has been documented extensively. For example, certain oxazole compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar properties; however, comprehensive clinical trials are necessary to confirm these effects .

Case Studies

- In Vitro Studies : Laboratory studies have shown that compounds structurally related to this compound can inhibit specific cancer cell lines at micromolar concentrations. These findings suggest a potential for development as an anticancer agent.

- Toxicological Assessments : Toxicity studies indicate that while some oxazole derivatives can be cytotoxic at high concentrations, the specific toxicity profile of this compound remains to be fully elucidated .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.209 g/mol |

| CAS Number | 93509-70-7 |

| Antimicrobial Activity | Potential (based on analogs) |

| Anticancer Activity | Under investigation |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group undergoes nucleophilic reactions with electrophiles such as acyl chlorides and sulfonyl chlorides. For example:

| Reaction Type | Reagents/Conditions | Product Structure | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, DCM, 0–5°C | N-Acetyl derivative | |

| Sulfonylation | Tosyl chloride, pyridine, RT | N-Tosylamide |

These reactions typically proceed in dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions, with yields ranging from 65–85% .

Condensation Reactions

The primary amine participates in Schiff base formation with aldehydes or ketones:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 6h | N-Benzylidene derivative | 72% |

| 4-Nitrobenzaldehyde | Acetic acid catalyst, 80°C | Nitro-substituted Schiff base | 68% |

Similar reactions have been utilized to synthesize bioactive imine derivatives .

Oxidation Studies

| Oxidizing Agent | Conditions | Degradation Efficiency | By-Products Identified |

|---|---|---|---|

| H₂O₂/UV | pH 3, 25°C, 120 min | 98% | CO₂, NH₃, short-chain acids |

| Photo-Fenton (Fe²⁺/H₂O₂) | Solar irradiation, pH 2.8 | >99% | Oxazole ring cleavage products |

Degradation follows pseudo-first-order kinetics (k = 0.027 min⁻¹) .

Heterocyclic Functionalization

The isoxazole ring undergoes electrophilic substitution at the 5-position:

| Reaction | Reagents | Major Product | Notes |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 40°C | 5-Bromo derivative | Limited regioselectivity |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitroisoxazole | Requires anhydrous conditions |

Methoxy and methyl groups on the propan-2-yl side chain sterically hinder reactions at the 4-position .

Metal Coordination Chemistry

The amine and oxazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Coordination Mode | Complex Stability (Log K) | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Bidentate (N,O) | 4.2 ± 0.1 | Catalytic oxidation |

| PdCl₂ | Monodentate (N) | 3.8 ± 0.2 | Cross-coupling reactions |

These complexes show catalytic activity in Suzuki-Miyaura couplings .

Thermal Degradation Analysis

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 180–220 | 15 | Methoxy group elimination |

| 220–300 | 40 | Oxazole ring fragmentation |

| 300–450 | 30 | Carbonization |

The compound exhibits moderate thermal stability with a decomposition onset at 180°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.